molecular formula C8H8ClFO2S B2541908 2-Ethyl-4-fluorobenzenesulfonyl chloride CAS No. 2470435-95-9

2-Ethyl-4-fluorobenzenesulfonyl chloride

Cat. No.: B2541908
CAS No.: 2470435-95-9
M. Wt: 222.66
InChI Key: UAUSJMRZCVHRGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4-fluorobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C8H8ClFO2S and its molecular weight is 222.66. The purity is usually 95%.
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Scientific Research Applications

Activating Hydroxyl Groups of Polymeric Carriers

2-Ethyl-4-fluorobenzenesulfonyl chloride, due to the electron-withdrawing property of its fluoride atom, is an excellent agent for covalent attachment of biologicals to solid supports like functionalized polystyrene microspheres, Sepharose beads, or cellulose rods. It reacts rapidly with primary or secondary hydroxyl groups to form 4-fluorobenzenesulfonate leaving groups. This chemistry has potential therapeutic applications for bioselective separation of human lymphocyte subsets and tumor cells from bone marrow (Chang et al., 1992).

Dehydrogenation of Saturated CC and BN Bonds

The compound plays a role in the dehydrogenation of saturated CC and BN linkages in group 9 metal bis(N-heterocyclic carbene) complexes. This reaction leads to the formation of highly reactive cationic species capable of various chemical transformations (Tang et al., 2010).

Synthesis of Pesticides

This compound is utilized in the synthesis of key intermediates like methyl 5-amino-2-chloro-4-fluorophenylthioacetate for preparing pesticides such as herbicidal j7uthiacet-methyL (Du et al., 2005).

Electrochemical Fluorination in Aircraft Hydraulic Fluids

Its derivative, perfluoroethylcyclohexanesulfonate, is used as an erosion inhibitor in aircraft hydraulic fluids. The composition and structure of these components are crucial for their application (Stefanac et al., 2018).

Electrocatalytic Fluorination

The electrochemical fluorination of organosulfur compounds with compounds like polystyrene-supported iodobenzene is an important process in producing fluorinated compounds. The recycling ability of these catalysts adds to their practical utility (Sawamura et al., 2010).

Application in Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, are key intermediates in various chemical transformations, including rearrangements to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).

Sensitive Detection of Sulfide Anion

2,4-Dinitrobenzenesulfonyl-fluorescein, a weakly fluorescent compound, dramatically increases in fluorescence upon interaction with sulfide anions, leading to a sensitive detection method in aqueous solutions (Yang et al., 2009).

Atom Transfer Radical Addition Reactions

Fluoroalkylsulfonyl chlorides are used as sources of fluorinated radicals in the addition of fluoroalkyl groups to electron-deficient, unsaturated carbonyl compounds (Tang & Dolbier, 2015).

Properties

IUPAC Name

2-ethyl-4-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2S/c1-2-6-5-7(10)3-4-8(6)13(9,11)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUSJMRZCVHRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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